REACTION_CXSMILES
|
O=[C:2]1[O:7][CH:6]=[C:5]([C:8]([O-:10])=[O:9])[CH:4]=[CH:3]1.[CH:11]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH3:18]O>>[CH:11]1([N:17]2[C:2](=[O:7])[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:18])=[O:9])=[CH:6]2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=CO1)C(=O)[O-]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed through a Redi-Sep® pre-packed silica gel column (12 g)
|
Type
|
WASH
|
Details
|
eluting with 5% to 20% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C=C(C=CC1=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |